(-)-3beta-Acetoxy-5-etienic acid
CAS No.: 7150-18-7
Cat. No.: VC13301148
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7150-18-7 |
|---|---|
| Molecular Formula | C22H32O4 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
| Standard InChI | InChI=1S/C22H32O4/c1-13(23)26-15-8-10-21(2)14(12-15)4-5-16-17-6-7-19(20(24)25)22(17,3)11-9-18(16)21/h4,15-19H,5-12H2,1-3H3,(H,24,25)/t15-,16-,17-,18-,19+,21-,22-/m0/s1 |
| Standard InChI Key | WVHKCBDRQIXZLC-SPHVDITISA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)O)C)C |
| SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(-)-3β-Acetoxy-5-etienic acid (systematic IUPAC name: (3S,8S,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid) belongs to the androstane series of steroids . Its molecular formula is C₂₂H₃₂O₄, with a molecular weight of 360.5 g/mol . The compound features:
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A 3β-acetoxy group at position C3.
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A Δ⁵ double bond between C5 and C6.
The stereochemistry at positions C3, C10, and C13 is critical for its biological activity, as evidenced by its enantioselective binding to estrogen receptor beta (ERβ) .
Table 1: Key Physicochemical Properties
Synthesis and Production
Classical Synthetic Routes
The synthesis of (-)-3β-acetoxy-5-etienic acid typically begins with pregnenolone acetate (3β-acetoxy-5-pregnen-20-one), a readily available steroid precursor. A seminal procedure involves:
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Hypobromite Oxidation: Treatment of pregnenolone acetate with sodium hypobromite (NaOBr) at 0–10°C to cleave the side chain at C17, yielding 3β-hydroxyetienic acid .
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Acetylation: Reaction of the C3 hydroxyl group with acetic anhydride in pyridine, producing the final acetylated product .
This method, reported by Staunton and Eisenbraun, achieves a 55–63% yield after recrystallization from glacial acetic acid . Critical reaction parameters include:
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Strict temperature control (<10°C) to prevent bromate formation .
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Use of dioxane as a solvent, necessitating fume hood containment due to peroxide risks .
Modern Modifications
Recent advancements focus on enzymatic acetylation and green chemistry approaches to enhance yield and reduce hazardous waste . For instance, lipase-mediated acetylation under solvent-free conditions has been explored, though industrial adoption remains limited .
Biological Activity and Mechanism of Action
Estrogen Receptor Beta (ERβ) Agonism
(-)-3β-Acetoxy-5-etienic acid acts as a full agonist of ERβ (EC₅₀ = 0.8 μM), with no appreciable binding to androgen receptors (ARs) . This selectivity positions it as a candidate for treating ERβ-mediated conditions such as:
Table 2: Key Pharmacological Data
| Activity | Model System | Result | Source |
|---|---|---|---|
| ERβ Activation | HEK293 cells | Full agonism (EC₅₀ = 0.8 μM) | |
| Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | IC₅₀ = 12.4 μM | |
| Cytotoxicity | HeLa cells | IC₅₀ = 3.94 μM |
Metabolic Pathways
As a DHEA/DHT metabolite, this compound participates in steroid hormone catabolism, particularly in the liver and prostate . Its urinary excretion suggests potential as a biomarker for steroid metabolism disorders .
Applications in Research and Therapy
Biochemical Tool Compound
(-)-3β-Acetoxy-5-etienic acid is employed to:
Anti-inflammatory Agents
Derivatives of (-)-3β-acetoxy-5-etienic acid exhibit pronounced NO inhibition in LPS-stimulated macrophages, surpassing parent compound activity (e.g., compound 10, IC₅₀ = 0.22 μM) . Structural modifications, such as C17 oxadiazole incorporation, enhance potency and selectivity .
Oncology
Cytotoxic effects against HeLa, MCF7, and A431 cell lines (IC₅₀ = 0.22–3.94 μM) highlight its potential as an antiproliferative agent . Mechanistic studies implicate p38 MAPK/NF-κB pathway inhibition .
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